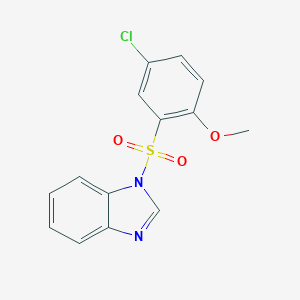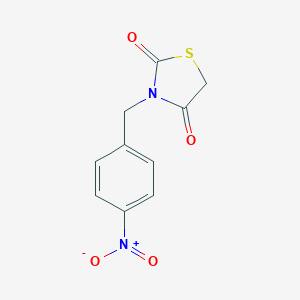
1-(5-Chlor-2-methoxyphenyl)sulfonylbenzimidazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole involves the reaction of 2-methyl-1H-benzo[d]imidazole with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature.
Molecular Structure Analysis
The molecular formula of 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole is C14H11ClN2O3S . It has an average mass of 322.767 Da and a mono-isotopic mass of 322.017883 Da .
Wirkmechanismus
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole involves the inhibition of protein kinases, which are enzymes that play a critical role in various cellular processes such as cell proliferation, differentiation, and apoptosis. 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole has been shown to selectively inhibit certain protein kinases, such as cyclin-dependent kinases, which are involved in cell cycle regulation. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation, and reduce oxidative stress. In addition, 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole has been shown to have anti-microbial properties against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole in lab experiments is its selectivity for certain protein kinases, which allows for the specific targeting of cellular processes. In addition, 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole has been shown to have low toxicity and high stability, making it a suitable tool for long-term studies. However, one of the limitations of using 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole is its high cost, which may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for research on 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole. One area of research is the development of more efficient synthesis methods to reduce the cost of producing 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole. Another area of research is the identification of new protein kinases that are selectively inhibited by 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole. In addition, further studies are needed to understand the full range of biochemical and physiological effects of 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole and its potential use in various disease models.
Conclusion:
In conclusion, 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole is a compound that has been extensively studied for its potential use in various scientific research applications. Its selective inhibition of protein kinases has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. While there are limitations to its use, 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole holds promise for future research in the development of new treatments for various diseases.
Synthesemethoden
The synthesis of 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole involves the reaction of 5-chloro-2-methoxyaniline with 4-fluorobenzenesulfonyl chloride in the presence of a base such as sodium carbonate. The resulting product is then treated with potassium carbonate and 1,2-dibromoethane to yield 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole. This synthesis method has been optimized to produce high yields of 1-(5-Chloro-2-methoxyphenyl)sulfonylbenzimidazole with high purity.
Wissenschaftliche Forschungsanwendungen
Sicherheit und Handhabung
Obwohl spezifische Sicherheitsdaten für diese Verbindung nicht verfügbar sind, sollten bei der Handhabung allgemeine Vorsichtsmaßnahmen getroffen werden. Halten Sie sie von Hitze, offenen Flammen fern und tragen Sie geeignete persönliche Schutzausrüstung.
Für weitere Informationen können Sie sich hier auf die Produktdetails beziehen. Darüber hinaus findet diese Verbindung Anwendung in rechnergestützten Studien, darunter Biomolekül:Ligand-Komplexe, Freie-Energie-Berechnungen und strukturbasiertes Wirkstoffdesign .
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S/c1-20-13-7-6-10(15)8-14(13)21(18,19)17-9-16-11-4-2-3-5-12(11)17/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQPVRGSCAIDNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C=NC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]phenyl}acetamide](/img/structure/B368739.png)
![1-[(4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B368743.png)
![1-[(4-ethylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B368745.png)


![1-[(2,5-diethoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B368749.png)


![N-[3-chloro-4-(2-furoylamino)phenyl]nicotinamide](/img/structure/B368770.png)
![1-[(4-Ethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B368788.png)

